molecular formula C25H28N2O3S B6138953 N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide

Cat. No.: B6138953
M. Wt: 436.6 g/mol
InChI Key: FUMKSJUYWTXHHB-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of two benzyl groups attached to the nitrogen atom, along with a 2,4-dimethyl-N-methylsulfonylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide typically involves the reaction of aniline derivatives with benzyl bromide in the presence of a base. One common method involves the use of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline, along with hexamethylphosphoric triamide dissolved in tetrahydrofuran. This yields a tin amide compound, which then reacts with benzyl bromide to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl bromide in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibenzylaniline: Similar structure but lacks the 2,4-dimethyl-N-methylsulfonylanilino group.

    N,N-Dimethylbenzylamine: Contains a dimethylamino group instead of the dibenzyl groups.

Uniqueness

N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide is unique due to the presence of both benzyl and sulfonylanilino groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

N,N-dibenzyl-2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3S/c1-20-14-15-24(21(2)16-20)27(31(3,29)30)19-25(28)26(17-22-10-6-4-7-11-22)18-23-12-8-5-9-13-23/h4-16H,17-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMKSJUYWTXHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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